An In-depth Technical Guide to Methyl 3-Chloro-3-oxopropanoate
An In-depth Technical Guide to Methyl 3-Chloro-3-oxopropanoate
CAS Number: 37517-81-0
This technical guide provides a comprehensive overview of methyl 3-chloro-3-oxopropanoate, a key reagent in synthetic organic chemistry, particularly in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of the neutrophil elastase inhibitor, Alvelestat.
Chemical and Physical Properties
Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a reactive acyl chloride that serves as a versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both an ester and an acyl chloride group, allows for a variety of chemical transformations.
Table 1: Physicochemical Properties of Methyl 3-chloro-3-oxopropanoate
| Property | Value | Reference |
| CAS Number | 37517-81-0 | [1] |
| Molecular Formula | C₄H₅ClO₃ | [1] |
| Molecular Weight | 136.53 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | |
| Density | 1.273 g/mL at 25 °C | [1] |
| Boiling Point | 57-59 °C at 12 mmHg | [1] |
| Refractive Index | n20/D 1.432 | [1] |
| InChI Key | UTBCRHAMJFMIIR-UHFFFAOYSA-N | |
| SMILES | COC(=O)CC(Cl)=O |
Table 2: Spectroscopic Data of Methyl 3-chloro-3-oxopropanoate
| Spectrum Type | Key Features |
| ¹H NMR | Data available, specific shifts to be obtained from spectral databases. |
| ¹³C NMR | Data available, specific shifts to be obtained from spectral databases. |
| Infrared (IR) | Characteristic peaks for C=O (ester and acyl chloride) and C-Cl bonds expected. |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. |
Synthesis of Methyl 3-Chloro-3-oxopropanoate
The synthesis of methyl 3-chloro-3-oxopropanoate is typically achieved by the chlorination of methyl hydrogen malonate (also known as 3-methoxy-3-oxopropanoic acid). This transformation is a standard procedure in organic chemistry for the preparation of acyl chlorides from carboxylic acids.
Experimental Protocol: Synthesis via Chlorination
Materials:
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Methyl hydrogen malonate
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous dichloromethane (B109758) (DCM) or other inert solvent
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Magnetic stirrer
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Round-bottom flask
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Reflux condenser with a drying tube
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Dropping funnel
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Rotary evaporator
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl hydrogen malonate in anhydrous dichloromethane.
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Cool the solution in an ice bath (0 °C).
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Slowly add a stoichiometric excess (typically 1.2 to 2.0 equivalents) of thionyl chloride or oxalyl chloride dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is often added.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-3 hours, or until the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
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Cool the reaction mixture to room temperature.
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Carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.
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The resulting crude methyl 3-chloro-3-oxopropanoate can be purified by vacuum distillation.
Note: This is a general procedure and may require optimization for specific scales and conditions. All manipulations should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.
Application in Drug Development: Synthesis of Alvelestat (AZD9668)
A significant application of methyl 3-chloro-3-oxopropanoate in drug development is its use as a key building block in the synthesis of Alvelestat (AZD9668). Alvelestat is an orally bioavailable and selective inhibitor of neutrophil elastase, a serine protease implicated in the pathogenesis of inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Alpha-1 Antitrypsin Deficiency (AATD).[2][3]
The synthesis of Alvelestat involves the coupling of two main intermediates. While the full synthetic route is complex and proprietary, the role of methyl 3-chloro-3-oxopropanoate would be to introduce the malonate-derived backbone, which is a common structural motif in various bioactive molecules.
Role in Signaling Pathways: Inhibition of Neutrophil Elastase
Methyl 3-chloro-3-oxopropanoate is not known to directly participate in or modulate signaling pathways. Its significance in this context is as a precursor to molecules that do, such as Alvelestat. Alvelestat targets neutrophil elastase (NE), a key enzyme in inflammatory cascades.
In inflammatory conditions of the lungs, neutrophils are recruited and release neutrophil elastase.[2] This enzyme degrades components of the extracellular matrix, including elastin, leading to tissue damage and perpetuating the inflammatory cycle.[2] NE can also regulate inflammatory responses by processing chemokines and cytokines.[4] By inhibiting NE, Alvelestat breaks this cycle of inflammation and tissue destruction. The inhibition of NE by Alvelestat can prevent the downstream signaling events that lead to lung tissue damage.
Experimental Protocols: Neutrophil Elastase Inhibition Assay
To assess the efficacy of compounds synthesized using methyl 3-chloro-3-oxopropanoate, such as Alvelestat, a neutrophil elastase inhibition assay is crucial.
Objective: To determine the in-vitro inhibitory activity of a test compound against human neutrophil elastase.
Materials:
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Human Neutrophil Elastase (hNE)
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Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
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Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)
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Test compound (e.g., Alvelestat)
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96-well black microplate
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Fluorescence plate reader
Procedure:
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Reagent Preparation:
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Prepare a stock solution of the hNE substrate in DMSO.
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Prepare a stock solution of the test compound in DMSO.
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Create a series of dilutions of the test compound in Assay Buffer.
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Assay Setup:
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In the wells of the 96-well plate, add the diluted test compound or vehicle control (Assay Buffer with DMSO).
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Add the hNE enzyme solution to all wells except for the blank controls.
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Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor binding.
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Initiation and Measurement:
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Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
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Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).
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Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by hNE.
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Data Analysis:
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Calculate the rate of reaction for each concentration of the test compound.
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Determine the percent inhibition relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
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Conclusion
Methyl 3-chloro-3-oxopropanoate is a valuable and reactive chemical intermediate. Its utility in the synthesis of complex molecules, such as the neutrophil elastase inhibitor Alvelestat, highlights its importance in the field of drug discovery and development. Understanding its properties, synthesis, and the biological context of the molecules it helps create is essential for researchers aiming to develop novel therapeutics for inflammatory and other diseases.
